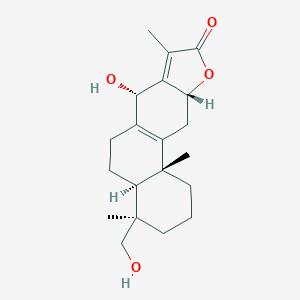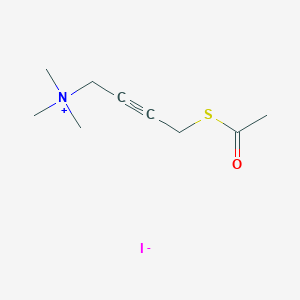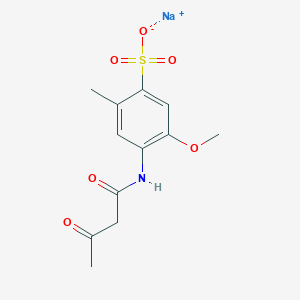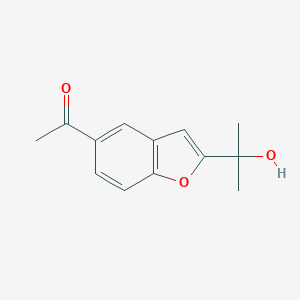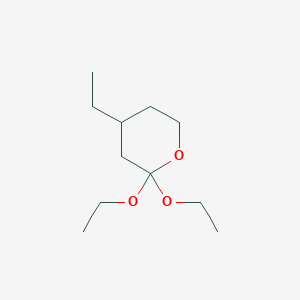
2,2-Diethoxy-4-ethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-4-ethyloxane (DEEO) is a chemical compound that has been of interest to scientists due to its potential use in various fields of research. This compound is a colorless liquid that has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. DEEO is known for its unique chemical properties, which make it an ideal candidate for scientific research.
Mechanism Of Action
The mechanism of action of 2,2-Diethoxy-4-ethyloxane is not well understood, but it is believed to act as a Lewis acid, which can facilitate various chemical reactions. 2,2-Diethoxy-4-ethyloxane has also been shown to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a critical role in the central nervous system.
Biochemical And Physiological Effects
2,2-Diethoxy-4-ethyloxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Diethoxy-4-ethyloxane can inhibit the growth of various cancer cell lines, including breast cancer and melanoma. 2,2-Diethoxy-4-ethyloxane has also been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2,2-Diethoxy-4-ethyloxane in lab experiments is its ability to act as a versatile reagent in various chemical reactions. 2,2-Diethoxy-4-ethyloxane is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2,2-Diethoxy-4-ethyloxane is its potential toxicity, which can make it challenging to work with in certain applications.
Future Directions
There are several potential future directions for research involving 2,2-Diethoxy-4-ethyloxane. One area of interest is the development of new synthetic methodologies that utilize 2,2-Diethoxy-4-ethyloxane as a reagent. Additionally, there is potential for 2,2-Diethoxy-4-ethyloxane to be used in the development of new drugs or as a starting material for the synthesis of novel compounds. Finally, further research is needed to fully understand the mechanism of action of 2,2-Diethoxy-4-ethyloxane and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,2-Diethoxy-4-ethyloxane is a chemical compound that has significant potential for use in various scientific research applications. Its unique chemical properties make it an ideal candidate for use as a reagent in various chemical reactions, and it has shown promise in the development of new drugs and materials. Further research is needed to fully understand the potential applications of 2,2-Diethoxy-4-ethyloxane and its mechanism of action.
Synthesis Methods
2,2-Diethoxy-4-ethyloxane can be synthesized through a multistep process that involves the reaction of ethyl vinyl ether with ethyl formate in the presence of a strong acid catalyst. This reaction produces 2,2-diethoxyacetaldehyde, which is then converted to 2,2-Diethoxy-4-ethyloxane through a series of additional reactions.
Scientific Research Applications
2,2-Diethoxy-4-ethyloxane has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. One of the most significant applications of 2,2-Diethoxy-4-ethyloxane is in the field of organic synthesis, where it is used as a reagent in various reactions. 2,2-Diethoxy-4-ethyloxane has also been used in the synthesis of chiral ligands, which have potential applications in asymmetric catalysis.
properties
CAS RN |
139054-17-4 |
|---|---|
Product Name |
2,2-Diethoxy-4-ethyloxane |
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2-diethoxy-4-ethyloxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-7-8-14-11(9-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
OJAJCDRISNDLQD-UHFFFAOYSA-N |
SMILES |
CCC1CCOC(C1)(OCC)OCC |
Canonical SMILES |
CCC1CCOC(C1)(OCC)OCC |
synonyms |
2H-Pyran,2,2-diethoxy-4-ethyltetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



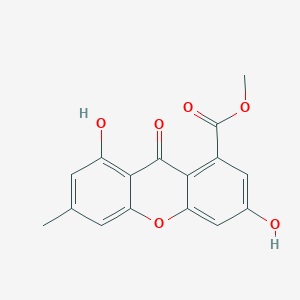
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
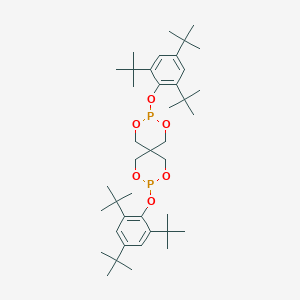
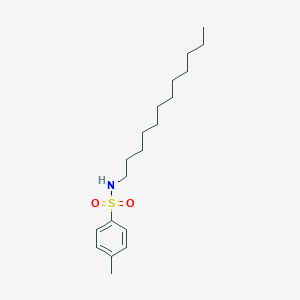
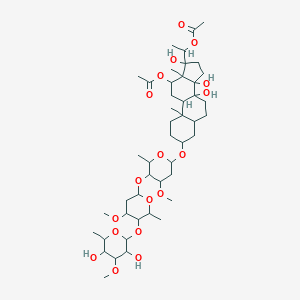
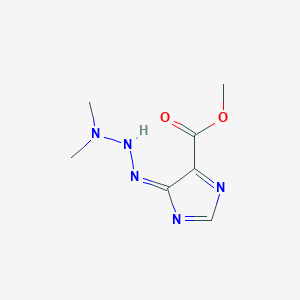
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
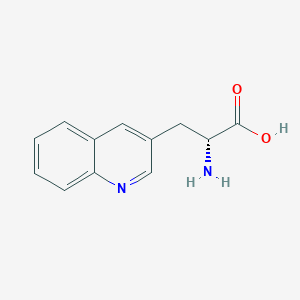
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
